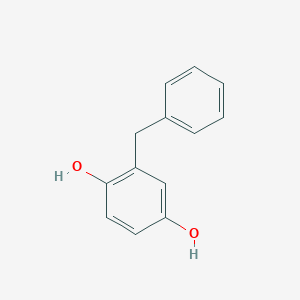
1,4-Benzenediol, 2-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenediol, 2-(phenylmethyl)-, commonly known as benzylhydroquinone (BHQ), is a natural compound found in various plants and fruits, such as green tea, grapes, and blueberries. BHQ has been widely studied for its antioxidant and anti-inflammatory properties, making it a potential candidate for use in various scientific research applications.
Wirkmechanismus
1,4-Benzenediol, 2-(phenylmethyl)- exerts its antioxidant and anti-inflammatory effects through various mechanisms, including the upregulation of antioxidant enzymes such as superoxide dismutase and catalase, and the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.
Biochemische Und Physiologische Effekte
1,4-Benzenediol, 2-(phenylmethyl)- has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. 1,4-Benzenediol, 2-(phenylmethyl)- has also been shown to have a protective effect on the cardiovascular system, reducing the risk of atherosclerosis and hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-Benzenediol, 2-(phenylmethyl)- has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, 1,4-Benzenediol, 2-(phenylmethyl)- can also have limitations, such as its potential to interfere with certain assays and its limited bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on 1,4-Benzenediol, 2-(phenylmethyl)-, including the development of more efficient synthesis methods, the investigation of its potential use as a therapeutic agent for various diseases, and the study of its mechanisms of action in different cell types and tissues. Additionally, further research is needed to determine the optimal dosage and administration of 1,4-Benzenediol, 2-(phenylmethyl)- for therapeutic use.
Synthesemethoden
1,4-Benzenediol, 2-(phenylmethyl)- can be synthesized through various methods, including the reduction of benzaldehyde with sodium borohydride or the oxidation of benzyl alcohol with potassium permanganate. However, the most common method of synthesis is the reduction of p-benzoquinone with sodium borohydride in the presence of benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenediol, 2-(phenylmethyl)- has been extensively studied for its potential use in various scientific research applications, including as an antioxidant, anti-inflammatory, and anti-cancer agent. 1,4-Benzenediol, 2-(phenylmethyl)- has been shown to scavenge free radicals and inhibit lipid peroxidation, making it a potential therapeutic agent for oxidative stress-related diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
1706-73-6 |
|---|---|
Produktname |
1,4-Benzenediol, 2-(phenylmethyl)- |
Molekularformel |
C13H12O2 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
2-benzylbenzene-1,4-diol |
InChI |
InChI=1S/C13H12O2/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9,14-15H,8H2 |
InChI-Schlüssel |
NEWPHVNFSATQRX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)O)O |
melting_point |
105.8 °C |
Andere CAS-Nummern |
1706-73-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate](/img/structure/B154344.png)
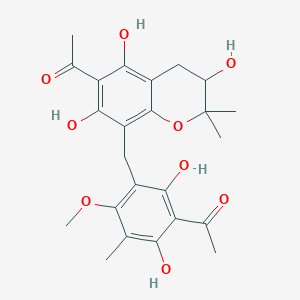
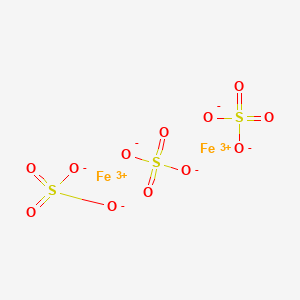
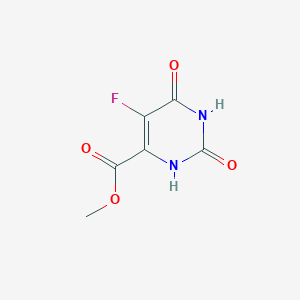
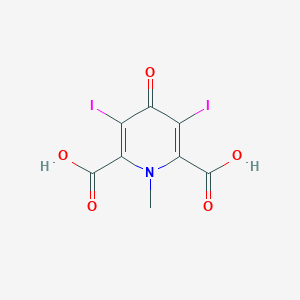
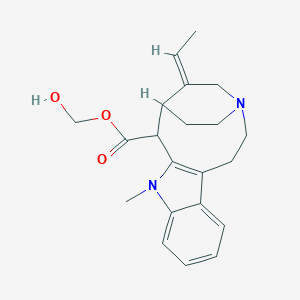
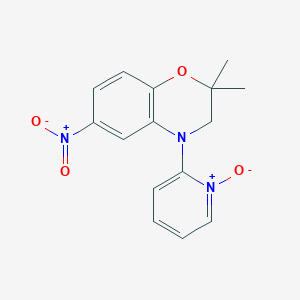
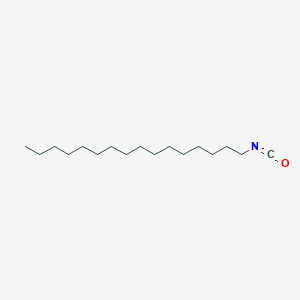
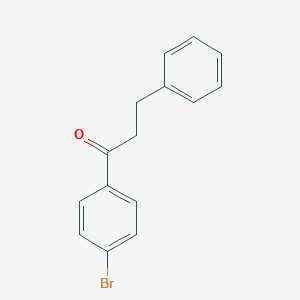
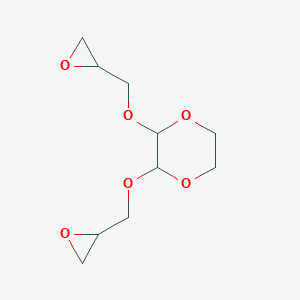
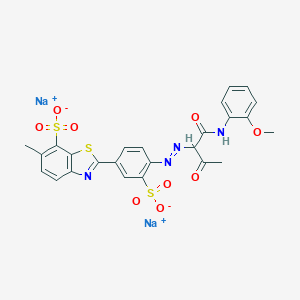
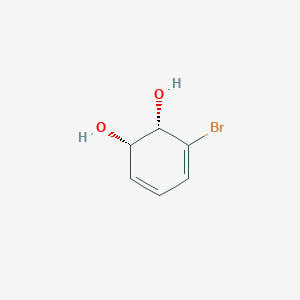
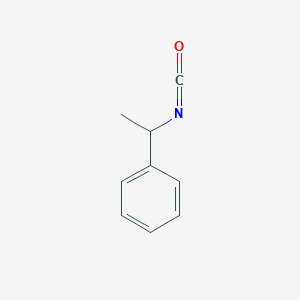
![N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B154367.png)